2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one
Description
Properties
CAS No. |
89721-13-1 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3-one |
InChI |
InChI=1S/C21H24N2O/c1-16-9-4-6-11-18(16)21-19-12-7-5-10-17(19)15-20(24)23(21)14-8-13-22(2)3/h4-7,9-12,15H,8,13-14H2,1-3H3 |
InChI Key |
YTUJPMLJBDKTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2CCCN(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one is a synthetic isoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H24N2O
- Molecular Weight : 320.42 g/mol
- IUPAC Name : this compound
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antidepressant Effects : Analogues have been shown to interact with serotonin transporters (SERT), leading to modulation of serotonin levels in the brain, which is crucial for mood regulation .
- Antimicrobial Activity : Some isoquinoline derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from isoquinoline structures have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent activity .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine by binding to their respective transporters, which enhances their availability in synaptic clefts .
- Interact with Ion Channels : The presence of a dimethylamino group suggests potential interactions with various ion channels, influencing neuronal excitability and neurotransmission.
Study on Antidepressant Activity
A study focusing on the antidepressant properties of isoquinoline derivatives found that modifications at the dimethylamino position significantly enhanced SERT affinity. The compound demonstrated comparable efficacy to established antidepressants in preclinical models, suggesting its potential as a therapeutic agent for mood disorders .
Antimicrobial Efficacy Assessment
In a comprehensive evaluation of antimicrobial activities, derivatives of isoquinoline were tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings highlight the potential application of such compounds in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Isoquinolinone Core
Table 1: Key Structural and Functional Differences
Key Observations :
- Steric Hindrance : The diphenyl variant exhibits significant steric bulk, which could limit bioavailability but enhance receptor selectivity.
Preparation Methods
Isoquinolinone Core Formation
The isoquinolin-3(2H)-one scaffold is typically synthesized via cyclization reactions involving ortho-substituted benzaldehydes or benzoyl derivatives with amine-containing reagents. Literature on isoquinoline derivatives suggests that starting from 1,2-dihydroxybenzene derivatives or phthalic anhydride analogs, followed by amine condensation, can yield the isoquinolinone core efficiently.
Attachment of the 3-(Dimethylamino)propyl Side Chain
The 2-position functionalization with a 3-(dimethylamino)propyl group is often performed by nucleophilic substitution or alkylation reactions. For example, the isoquinolinone intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position can be reacted with 3-(dimethylamino)propyl nucleophiles under basic or catalytic conditions to afford the target compound.
Representative Preparation Method from Literature
A representative synthetic approach adapted from related isoquinolinone derivatives involves:
Reaction Mechanisms and Catalysts
- Cyclization : Acid-catalyzed condensation of phthalic anhydride derivatives with amines forms the isoquinolinone ring system.
- Halogenation : Electrophilic substitution at the 2-position using reagents like phosphorus oxychloride or phosphorus oxybromide introduces a reactive halogen for further substitution.
- Nucleophilic substitution : The halogenated intermediate undergoes nucleophilic attack by 3-(dimethylamino)propylamine, often facilitated by a base or under reflux conditions, to form the final product.
Optimization and Industrial Considerations
- Use of base catalysts can improve yields and simplify purification by minimizing side reactions and avoiding formation of amine hydrochloride salts that complicate isolation.
- Avoiding high-boiling solvents like xylene reduces energy consumption and degradation of sensitive intermediates during distillation.
- Microwave-assisted synthesis has been reported to shorten reaction times and improve yields in related isoquinolinone derivatives, suggesting potential for process intensification.
- Large-scale synthesis benefits from avoiding hazardous reagents such as n-butyllithium or trimethylboroxine, favoring safer and cost-effective reagents.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Phthalic anhydride, 2-methylphenylamine, 3-(dimethylamino)propylamine | Commercially available or synthesized |
| Solvents | Toluene, dichloromethane, acetic acid | Choice depends on step and purification needs |
| Catalysts | p-Toluenesulfonic acid, bases (e.g., triethylamine) | Acid catalyzes cyclization; base facilitates substitution |
| Temperature | Reflux (80-130 °C) | Controlled to optimize reaction rate and selectivity |
| Reaction time | 4-12 hours | Microwave methods can reduce time significantly |
| Purification | Column chromatography, recrystallization | Silica gel chromatography with DCM/MeOH mixtures common |
| Yields | 60-85% per step | Overall yield depends on optimization |
Summary of Research Findings
- The preparation of this compound is well-established through classical organic synthesis involving condensation, halogenation, and nucleophilic substitution steps.
- Improvements in catalyst choice and reaction conditions have enhanced yields and reduced purification complexity.
- Microwave-assisted synthesis and safer reagent alternatives offer promising routes for scale-up and industrial production.
- Purification typically requires chromatographic techniques due to the presence of closely related impurities and side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
